
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.18. It contains a total of 41 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide includes a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The molecule also contains a secondary amide functional group .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide, focusing on six unique fields:
Pharmacological Research
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. This compound’s structural features make it a candidate for developing new drugs, particularly in the treatment of neurological disorders and inflammatory diseases .
Chemical Biology
In chemical biology, this compound is used as a tool to study cellular processes. Its ability to modulate specific biochemical pathways allows scientists to dissect complex biological systems. By observing the effects of this compound on cellular functions, researchers can gain insights into the underlying mechanisms of diseases and identify potential therapeutic targets .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationships (SAR) of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide to design more effective and selective drugs. By modifying its chemical structure, they aim to enhance its pharmacokinetic properties and reduce potential side effects. This research is crucial for the development of new medications with improved therapeutic profiles.
Toxicology Studies
The compound is also used in toxicology studies to assess its safety profile. Researchers examine its toxicity in various biological systems, including cell cultures and animal models. These studies help determine the potential risks associated with its use and establish safe dosage levels for future applications .
Biochemical Assays
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its specific binding properties make it a valuable probe for studying the function of enzymes and other proteins in vitro. These assays are essential for understanding the molecular basis of various biological processes .
Neuroscience Research
In neuroscience, this compound is explored for its effects on neural pathways and neurotransmitter systems. Researchers study its potential as a modulator of synaptic transmission and neuroplasticity. These investigations are aimed at developing new treatments for neurological conditions such as epilepsy, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSJFELVEGWOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
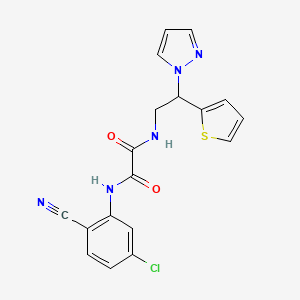
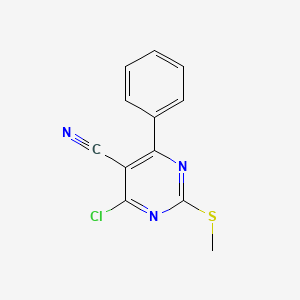
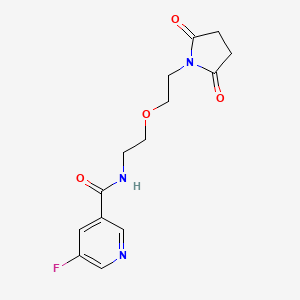
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)
![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)
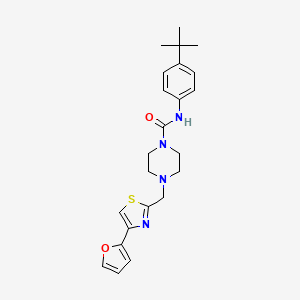
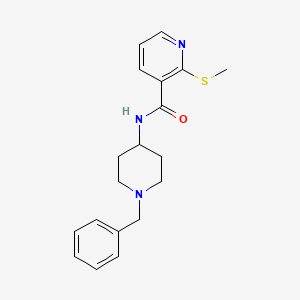
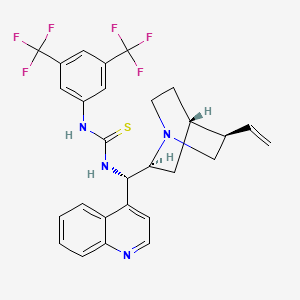
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

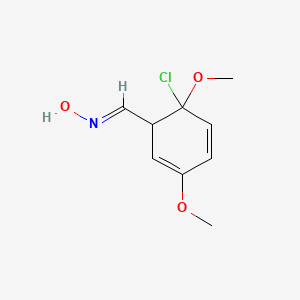
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)